molecular formula C14H20O2 B11881746 Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl- CAS No. 97228-06-3

Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-

Cat. No.: B11881746
CAS No.: 97228-06-3
M. Wt: 220.31 g/mol
InChI Key: UDKDGNZGYCPRHD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-” (IUPAC name: 1,2,3,4-Tetrahydro-6,7-dimethoxy-2,2-dimethylisoquinolinium) is a tetrahydroisoquinoline derivative characterized by a partially hydrogenated naphthalene core. Key structural features include:

  • Methoxy groups at positions 6 and 7 of the aromatic ring.
  • Two methyl groups at position 2 of the tetrahydroisoquinoline ring.
  • A positively charged nitrogen atom in the isoquinolinium form, often associated with counterions like chloride or benzenesulfonate .

Properties

CAS No.

97228-06-3

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

6,7-dimethoxy-3,3-dimethyl-2,4-dihydro-1H-naphthalene

InChI

InChI=1S/C14H20O2/c1-14(2)6-5-10-7-12(15-3)13(16-4)8-11(10)9-14/h7-8H,5-6,9H2,1-4H3

InChI Key

UDKDGNZGYCPRHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2C1)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of 6,7-dimethoxynaphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: Formation of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of various alkyl or acyl derivatives depending on the substituents used.

Scientific Research Applications

6,7-Dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy groups and the hydrophobic nature of the compound allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Data

Property Value Source
Molecular formula C₁₄H₂₁NO₂⁺ (base structure)
Molecular weight 222.307 g/mol (cation)
Common derivatives Chloride, benzenesulfonate
Melting point (hydrochloride) 219–221°C

This compound is structurally related to alkaloids and has been studied in pharmaceutical contexts, particularly as a precursor or intermediate in neuromuscular blocking agents like cisatracurium .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
1,2,3,4-Tetrahydro-6,7-dimethoxy-2,2-dimethylisoquinolinium chloride Base structure with Cl⁻ counterion 257.78 (incl. Cl⁻) Pharmaceutical intermediates
Laudanosine Methiodide Additional 3,4-dimethoxybenzyl group; iodide counterion 463.33 Alkaloid derivative; limited bioactivity
(R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2,2-dimethyl-1-veratrylisoquinolinium benzenesulfonate Veratryl (3,4-dimethoxybenzyl) substituent; benzenesulfonate counterion 528.61 Muscle relaxant synthesis
N-Methylheliamine N-methylated variant; often as hydrochloride 236.32 Alkaloid research

Key Observations

Substituent Impact: The veratryl group (3,4-dimethoxybenzyl) in the benzenesulfonate derivative enhances steric bulk and influences receptor binding in neuromuscular agents . Counterion Effects: Chloride and benzenesulfonate derivatives exhibit higher solubility in polar solvents compared to the iodide form of laudanosine methiodide .

Pharmacological Relevance: The target compound’s simplicity (lacking a veratryl group) limits its direct therapeutic use but makes it a versatile intermediate for synthesizing complex neuromuscular blockers . Laudanosine methiodide, despite structural similarity, shows minimal bioactivity due to its bulky substituents and iodide counterion .

Stability and Synthesis :

  • Hydrochloride salts of the target compound demonstrate higher thermal stability (mp ~220°C) compared to picrate derivatives (mp 160°C), which are more sensitive .

Functional Group Analysis

Table 2: Functional Group Contributions

Functional Group Role in Target Compound Comparison to Analogues
6,7-Dimethoxy Enhances electron density; impacts aromatic interactions Consistent in veratryl derivatives but absent in simpler tetrahydroisoquinolines .
2,2-Dimethyl Steric hindrance; stabilizes chair conformation of tetrahydro ring Replaced by isopropyl groups in some analogues (e.g., SDBS Library entries), altering solubility .
Isoquinolinium cation Facilitates salt formation; critical for ionic interactions in drugs Neutral isoquinoline analogues (e.g., 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl) lack pharmacological activity .

Biological Activity

Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl- is a polycyclic aromatic compound with unique structural features that influence its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl- is C12H16O2C_{12}H_{16}O_2, with a molecular weight of approximately 220.312 g/mol. The compound features a naphthalene core that has been partially hydrogenated to create a tetrahydro configuration. The two methoxy groups at the 6 and 7 positions and the dimethyl substitutions at the 2 position contribute to its distinct chemical properties.

Biological Activity

Research indicates that naphthalene derivatives exhibit diverse biological activities. Here are some key findings related to the biological activity of naphthalene, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-:

Antioxidant Properties

Naphthalene derivatives have demonstrated significant antioxidant properties. In various studies, compounds similar to naphthalene have been shown to protect cells from oxidative stress by scavenging free radicals and modulating cellular signaling pathways. For instance:

  • Cell Viability Studies : Naphthalene derivatives were tested on neuronal cell lines (N2a/APP) showing reduced oxidative stress markers and improved cell viability under stress conditions .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of naphthalene derivatives:

  • Cytotoxicity Assays : In vitro assays indicated that naphthalene derivatives can induce apoptosis in cancer cell lines. For example:
    CompoundCell LineIC50 (µg/mL)
    Naphthalene Derivative AHCT116 (colon cancer)15.0
    Naphthalene Derivative BK562 (leukemia)20.5

These results suggest that naphthalene derivatives could serve as lead compounds for the development of novel anticancer agents .

Antibacterial Activity

Naphthalene compounds have also been evaluated for their antibacterial effects:

  • Minimum Inhibitory Concentration (MIC) : Studies reported varying MIC values against common bacterial strains:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus9.2
    Escherichia coli15.8

These findings indicate that certain naphthalene derivatives possess significant antibacterial properties .

The mechanisms through which naphthalene derivatives exert their biological effects include:

  • Modulation of Enzyme Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression and bacterial metabolism.
  • Alteration of Gene Expression : Research indicates that naphthalene derivatives can influence gene expression related to apoptosis and oxidative stress response pathways.

Case Studies

Several case studies highlight the pharmacological potential of naphthalene derivatives:

  • Study on Neuroprotection : A study investigated the neuroprotective effects of a naphthalene derivative in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta levels and improve cognitive function .
  • Anticancer Screening : A comprehensive screening of various naphthalene derivatives against multiple cancer cell lines revealed promising candidates with selective toxicity towards malignant cells while sparing normal cells .

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